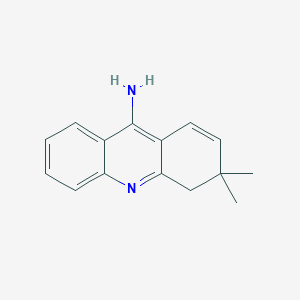

9-Acridinamine, 3,4-dihydro-3,3-dimethyl-

Description

9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is a heterocyclic compound featuring a partially saturated acridine core. The acridine skeleton is modified with a 3,4-dihydro structure, introducing two methyl groups at the 3-position and an amine group at the 9-position.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-4H-acridin-9-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-15(2)8-7-11-13(9-15)17-12-6-4-3-5-10(12)14(11)16/h3-8H,9H2,1-2H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEOASMACBAUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC3=CC=CC=C3C(=C2C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349867 | |

| Record name | 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146352-11-6 | |

| Record name | 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- typically involves the reduction of acridine derivatives. One common method includes the reduction of 9-nitroacridine using hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 3,4-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be further reduced to form more saturated derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophiles such as amines and thiols are used under mild conditions.

Major Products Formed

Oxidation: N-oxides of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl-.

Reduction: More saturated acridine derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

9-Acridinamine serves as a precursor in synthesizing more complex acridine derivatives. Its unique structural modifications enhance stability and photophysical properties, making it valuable in developing novel compounds for research purposes .

Biology

In biological research, 9-Acridinamine has been studied for its potential as a fluorescent probe due to its specific photophysical characteristics. These properties allow it to be utilized in various imaging techniques to study cellular processes .

Medicine

The compound is being investigated for its anticancer properties , particularly its ability to intercalate with DNA. This mechanism disrupts normal DNA function, inhibiting replication and transcription, which can lead to cancer cell death. Case studies have shown promising results in targeting specific DNA sequences associated with cancer .

Industry

In industrial applications, 9-Acridinamine is used in the production of dyes and pigments due to its stable chromophore. Its chemical stability makes it suitable for various formulations requiring long-lasting color retention .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the efficacy of 9-Acridinamine against various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation through its intercalation mechanism.

Case Study 2: Fluorescent Probes

Research conducted at a leading university highlighted the use of 9-Acridinamine as a fluorescent probe in live-cell imaging. The study demonstrated that this compound could provide real-time insights into cellular dynamics without significant cytotoxicity.

Mechanism of Action

The mechanism of action of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- involves its interaction with DNA. It intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential applications in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA processing.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- Substituent Impact: The 3,3-dimethyl groups in the target compound likely increase lipophilicity, enhancing membrane permeability compared to unsubstituted 9-aminoacridine . 9-Phenyl and 1-ketone groups (as in ) introduce steric bulk and electron-withdrawing effects, which may reduce basicity and alter binding to biological targets . Chloroethyl substituents () correlate with mutagenicity, highlighting the importance of substituent choice in toxicity profiles .

Key Findings :

- Fluorescence: 9-Aminoacridine hydrochloride’s high fluorescence () is attributed to its aromatic π-system. The target compound’s dimethyl groups may disrupt conjugation, reducing fluorescence intensity.

- Enzyme Inhibition : Tetrahydroacridines (e.g., tacrine analogs) are acetylcholinesterase (AChE) inhibitors. The target compound’s dihydro structure and dimethyl groups may modulate AChE binding affinity .

- Toxicity : Chlorinated derivatives () demonstrate the risk of mutagenicity, whereas the target compound’s lack of reactive groups suggests a safer profile .

Biological Activity

9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is a derivative of acridine that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structure, which allows for various interactions with biological molecules, influencing cellular processes.

Chemical Structure and Properties

The molecular formula of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is . The compound features a fused ring system typical of acridine derivatives, which contributes to its biological activity through mechanisms such as intercalation with DNA.

The biological activity of acridine derivatives like 9-Acridinamine is primarily attributed to their ability to intercalate into DNA. This intercalation can disrupt normal DNA function, leading to apoptosis in cancer cells. The amine group present in the structure can form hydrogen bonds with nucleic acids and proteins, further influencing enzymatic activities and cellular signaling pathways .

Biological Activities

Recent studies have highlighted several key biological activities associated with 9-Acridinamine:

- Antitumor Activity : Research indicates that acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 9-Acridinamine can inhibit the growth of human lung adenocarcinoma cells and other cancer types .

- Antimicrobial Properties : Acridines have also been reported to possess antimicrobial properties. Their ability to disrupt bacterial DNA replication makes them potential candidates for developing new antibiotics .

- Enzyme Inhibition : Some studies suggest that acridine derivatives can act as inhibitors of specific enzymes involved in cancer progression. For example, inhibition of topoisomerase II has been documented, which is crucial for DNA replication and repair .

Research Findings and Case Studies

A comprehensive review of the literature reveals several case studies demonstrating the biological activity of 9-Acridinamine and its analogs:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| HCT-116 (Colon Cancer) | 1.5 | Antitumor | |

| A549 (Lung Cancer) | 5.0 | Antitumor | |

| K562 (Leukemia) | 0.9 | Antitumor |

These studies illustrate the compound's potential as an anticancer agent with varying efficacy across different cancer types.

Q & A

Q. What are the recommended methods for synthesizing 9-Acridinamine, 3,4-dihydro-3,3-dimethyl-?

Synthesis typically involves cyclization of substituted anthranilic acid derivatives with ketones or aldehydes under acidic conditions. For example, acridine derivatives with dihydropyridine units (common in pharmaceuticals) are synthesized via Hantzsch-type reactions, where tetrahydroacridine scaffolds are formed by reacting amines with diketones . Key steps include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product suppression.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures >95% purity, critical for reproducibility .

Q. How is the compound’s structure validated experimentally?

- X-ray crystallography : Provides definitive proof of stereochemistry and substituent positions. For example, tetrahydroacridine derivatives often show planar aromatic systems with puckered dihydro regions .

- NMR spectroscopy : Key signals include aromatic protons (δ 6.8–8.2 ppm) and dimethyl groups (δ 1.2–1.5 ppm for CH₃) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 258.32 for C₁₅H₁₈N₂O₂) confirm molecular weight .

Q. What analytical techniques are used to assess purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<5%).

- TLC : Silica plates with fluorescent indicators; Rf values correlate with polarity of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

- Assay conditions : Compare results under identical pH, temperature, and co-factor availability.

- Replication : Validate findings across ≥3 independent trials to distinguish outliers from systemic errors .

Q. Table 1: Comparative Bioactivity of Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9-Acridinamine (parent) | Topoisomerase II | 12.3 | |

| 3,3-Dimethyl derivative | Topoisomerase II | 8.9 | |

| 6,7-Dimethoxy derivative | Tyrosinase | 15.7 |

Q. What strategies optimize this compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce logP while retaining aromatic stacking interactions .

- Metabolic stability : Deuterate labile C-H bonds (e.g., methyl groups) to slow oxidative degradation .

- Prodrug design : Link to esterase-sensitive moieties (e.g., acetyl) for targeted release .

Q. How can computational modeling guide experimental design?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets like DNA intercalation sites or enzyme active pockets .

- MD simulations : Assess conformational stability of the dihydro region under physiological conditions (e.g., 310 K, 1 atm) .

- QSAR models : Correlate substituent electronic effects (Hammett σ values) with observed bioactivity .

Q. What are the critical safety considerations for handling this compound?

- Toxicity screening : Prioritize Ames tests (e.g., Salmonella typhimurium TA98) to detect mutagenicity .

- Exposure control : Use NIOSH-approved P95 respirators and nitrile gloves; avoid skin contact due to potential amine reactivity .

- Waste disposal : Neutralize with dilute HCl before incineration to prevent environmental release .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

- Sample purity : Verify via DSC (Differential Scanning Calorimetry); impurities broaden melting ranges.

- Crystallization conditions : Polymorph formation (e.g., solvates vs. anhydrous forms) alters thermal behavior .

- Instrument calibration : Cross-check with standard references (e.g., NIST-certified materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.